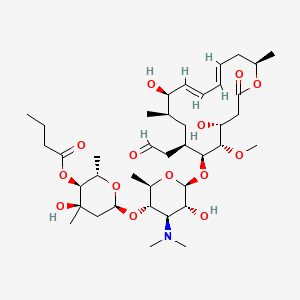

Leucomycin A5

Description

This compound has been reported in Streptomyces kitasatoensis with data available.

structure in first source

Properties

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11+,16-13+/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVYPSLDMXOITF-MJRCUCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18361-45-0 | |

| Record name | Leucomycin A5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUCOMYCIN A5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5L181XZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Leucomycin A5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A5, a potent 16-membered macrolide antibiotic, is a secondary metabolite produced by the bacterium Streptomyces kitasatoensis. Its complex structure, characterized by a polyketide-derived macrocyclic lactone ring decorated with two deoxyhexose sugars, arises from a sophisticated enzymatic assembly line. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic and enzymatic machinery responsible for its synthesis. We will delve into the modular nature of the polyketide synthase (PKS) responsible for the macrolide core, the role of precursor supply, and the post-PKS tailoring steps that lead to the final bioactive molecule. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development, providing insights into the mechanisms of macrolide antibiotic production and offering a foundation for future bioengineering efforts.

Introduction

The leucomycins, also known as kitasamycins, are a family of macrolide antibiotics with significant activity against Gram-positive bacteria. This compound is one of the major and more potent components of this complex. The biosynthesis of such complex natural products is orchestrated by large, multifunctional enzymes encoded by genes clustered together in the microbial genome, known as Biosynthetic Gene Clusters (BGCs). Understanding these pathways is crucial for efforts to rationally engineer the biosynthesis to produce novel, more effective antibiotics. The biosynthesis of this compound is a classic example of a Type I modular polyketide synthase pathway, a fascinating molecular assembly line that constructs complex carbon skeletons from simple precursor molecules.

The Leucomycin Biosynthetic Gene Cluster

The genetic blueprint for leucomycin biosynthesis is located in a dedicated gene cluster in Streptomyces kitasatoensis. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has assigned the accession number BGC0002452 to the leucomycin biosynthetic gene cluster. This cluster contains the genes encoding the polyketide synthase (PKS), deoxysugar biosynthesis enzymes, glycosyltransferases, tailoring enzymes, and regulatory proteins.

Table 1: Key Genes in the Leucomycin Biosynthetic Gene Cluster and Their Putative Functions

| Gene(s) | Putative Function | Role in this compound Biosynthesis |

| lcmA (multimodular) | Type I Polyketide Synthase (PKS) | Assembly of the 16-membered macrolactone core. |

| lcmB family | Deoxysugar biosynthesis | Synthesis of the deoxyhexose sugars (mycarose and mycaminose). |

| lcmC family | Glycosyltransferases | Attachment of the deoxyhexose sugars to the macrolactone core. |

| lcmD, lcmE, lcmF, lcmG | Tailoring enzymes (e.g., P450 monooxygenases, reductases) | Post-PKS modifications of the macrolactone ring, such as hydroxylation and reduction. |

| lcmH, lcmI, lcmJ | Regulatory proteins | Control of the expression of the biosynthetic genes. |

| lcmK, lcmL | Transport-related proteins | Export of the final leucomycin product. |

Note: The precise function of each individual gene within the lcm cluster requires further detailed experimental validation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

Formation of the polyketide chain by the modular PKS.

-

Biosynthesis of the deoxyhexose sugars.

-

Assembly and tailoring of the final molecule.

Assembly of the Macrolactone Core by the Polyketide Synthase

The 16-membered macrolactone core of this compound is synthesized by a large, multi-domain Type I modular polyketide synthase (PKS) encoded by the lcmA gene(s). This enzymatic assembly line consists of a loading module and a series of extension modules. Each module is responsible for the incorporation and processing of a specific two-carbon unit into the growing polyketide chain.

The biosynthesis is initiated by a starter unit , which for leucomycin A4 and A5 is butyryl-CoA . This starter unit is derived from the amino acid L-valine[1]. The loading module specifically recognizes and attaches butyryl-CoA to the PKS.

Each subsequent extension module contains a set of enzymatic domains that perform a cycle of chain elongation and modification. The core domains of each module are:

-

Acyltransferase (AT): Selects the appropriate extender unit, typically malonyl-CoA or methylmalonyl-CoA, and loads it onto the acyl carrier protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender unit, shuttling them between the various catalytic domains.

-

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit, elongating the chain by two carbons.

In addition to these core domains, modules can contain a variable set of reductive domains that modify the β-keto group formed after each condensation:

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond.

-

Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The specific combination of these reductive domains in each module determines the final structure of the polyketide backbone. After the final extension step, a Thioesterase (TE) domain at the C-terminus of the PKS catalyzes the release and cyclization of the polyketide chain to form the 16-membered macrolactone ring.

Biosynthesis of Deoxysugars

This compound contains two deoxysugar moieties, D-mycaminose and L-mycarose , which are crucial for its biological activity. The genes for the biosynthesis of these sugars are located within the lcm gene cluster, primarily in the lcmB gene family. The biosynthesis starts from a common precursor, glucose-1-phosphate, which undergoes a series of enzymatic modifications, including dehydration, reduction, and transamination, to yield the final deoxysugars activated as TDP-sugars (thymidine diphosphate).

Final Assembly and Tailoring

Once the macrolactone core and the TDP-deoxysugars are synthesized, the final steps of this compound biosynthesis involve:

-

Glycosylation: Glycosyltransferases, encoded by the lcmC genes, catalyze the sequential attachment of TDP-mycaminose and TDP-mycarose to specific hydroxyl groups on the macrolactone ring.

-

Tailoring Reactions: A series of post-PKS modifications are carried out by tailoring enzymes, such as P450 monooxygenases and reductases (encoded by genes like lcmD, lcmE, lcmF, and lcmG). These enzymes are responsible for hydroxylations and other modifications of the macrolactone ring, which are critical for the final structure and activity of this compound.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway, such as enzyme kinetic parameters, Michaelis-Menten constants, and in vivo concentrations of intermediates, are not extensively available in the public literature. However, some studies have reported on the effects of precursor feeding on the production of leucomycin.

Table 2: Effect of Precursor Feeding on Kitasamycin (Leucomycin) Production in S. kitasatoensis

| Precursor Added | Directed Biosynthesis Towards | Effect on Total Titer | Reference |

| L-valine | A4/A5 pair (butyryl side chain) | Doubled | [1] |

| L-leucine | A1/A3 pair (isovaleryl side chain) | Quadrupled | [1] |

This data highlights the direct link between the availability of starter unit precursors and the final composition of the leucomycin complex produced.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in the study of polyketide biosynthesis.

Gene Knockout in Streptomyces to Characterize Gene Function

This protocol describes a general method for creating targeted gene deletions in Streptomyces using CRISPR/Cas9-based systems, which can be adapted to inactivate genes within the lcm cluster.

Materials:

-

Streptomyces kitasatoensis wild-type strain.

-

E. coli S17-1 for conjugation.

-

pCRISPomyces-2 plasmid (or a similar CRISPR/Cas9 vector for Streptomyces).

-

Oligonucleotides for sgRNA construction and homology arms.

-

Appropriate antibiotics for selection.

-

Standard media for E. coli and Streptomyces growth (e.g., LB, MS agar).

Procedure:

-

Design of sgRNA: Design a 20-bp sgRNA sequence targeting the gene of interest within the lcm cluster. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

-

Construction of the Knockout Plasmid:

-

Clone the designed sgRNA sequence into the pCRISPomyces-2 vector.

-

Amplify ~1 kb upstream and downstream homology arms flanking the target gene from S. kitasatoensis genomic DNA.

-

Clone the homology arms into the sgRNA-containing vector.

-

-

Conjugation:

-

Transform the final knockout plasmid into E. coli S17-1.

-

Grow E. coli S17-1 carrying the plasmid and S. kitasatoensis spores.

-

Mix the E. coli and Streptomyces cultures and plate them on MS agar. Incubate to allow conjugation.

-

-

Selection of Exconjugants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have received the plasmid.

-

-

Screening for Double Crossover Mutants:

-

Isolate single colonies of exconjugants and screen for the desired gene deletion by PCR using primers that flank the targeted region.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

-

Analysis of the Mutant Phenotype:

-

Cultivate the confirmed knockout mutant under leucomycin-producing conditions.

-

Analyze the culture broth by LC-MS to determine the effect of the gene deletion on this compound production. The absence of the final product or the accumulation of a biosynthetic intermediate can help to elucidate the function of the deleted gene.

-

Heterologous Expression of PKS Genes

This protocol outlines a general procedure for the heterologous expression of a PKS gene or a set of biosynthetic genes in a model Streptomyces host, such as S. coelicolor or S. lividans.

Materials:

-

A suitable Streptomyces expression vector (e.g., pSET152-based).

-

A suitable host strain (e.g., S. coelicolor M1152, which lacks major endogenous PKS clusters).

-

The lcm gene or a sub-cluster of interest.

-

Restriction enzymes and ligase, or a Gibson assembly kit.

Procedure:

-

Cloning the Gene(s) of Interest:

-

Amplify the desired lcm gene(s) from S. kitasatoensis genomic DNA.

-

Clone the amplified DNA into the expression vector under the control of a suitable promoter (e.g., the constitutive ermE*p promoter).

-

-

Transformation into a Heterologous Host:

-

Introduce the expression construct into the chosen Streptomyces host strain via protoplast transformation or conjugation.

-

-

Cultivation and Analysis:

-

Grow the recombinant Streptomyces strain under conditions that support secondary metabolism.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by LC-MS and compare the metabolic profile to that of the wild-type host and the original producer to identify the heterologously produced compounds.

-

In Vitro Biochemical Assays for PKS Domain Activity

This protocol describes a method to express and purify a single PKS module or domain and assay its activity in vitro.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

An expression vector (e.g., pET series).

-

The gene fragment encoding the PKS module or domain of interest.

-

Affinity chromatography resin (e.g., Ni-NTA).

-

Radiolabeled substrates (e.g., [14C]-malonyl-CoA).

-

Scintillation counter.

Procedure:

-

Protein Expression and Purification:

-

Clone the gene fragment into an expression vector with an affinity tag (e.g., His-tag).

-

Transform the plasmid into E. coli and induce protein expression (e.g., with IPTG).

-

Lyse the cells and purify the protein using affinity chromatography.

-

-

Acyltransferase (AT) Activity Assay:

-

Incubate the purified AT domain (or the entire module) with a radiolabeled extender unit (e.g., [14C]-malonyl-CoA).

-

The AT will transfer the radiolabeled acyl group to the ACP domain.

-

Separate the protein from the unincorporated substrate (e.g., by gel filtration).

-

Quantify the radioactivity associated with the protein using a scintillation counter to determine the AT activity.

-

-

Ketosynthase (KS) Activity Assay:

-

This assay typically requires a purified KS domain, an ACP domain loaded with an extender unit, and a starter unit (or a growing polyketide chain) attached to a model carrier.

-

The reaction progress can be monitored by the disappearance of substrates or the appearance of the elongated product using LC-MS.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a remarkable example of the intricate enzymatic machinery that has evolved in Streptomyces to produce structurally complex and biologically active molecules. While the general principles of the pathway are understood, further research is needed to fully elucidate the specific functions of all the enzymes involved, the precise sequence of events in the PKS assembly line, and the regulatory networks that control the expression of the biosynthetic gene cluster. A deeper understanding of this pathway will not only provide fundamental insights into polyketide biosynthesis but also pave the way for the engineered production of novel leucomycin analogs with improved therapeutic properties. The application of synthetic biology tools, such as CRISPR/Cas9-based genome editing and heterologous expression, will be instrumental in achieving these goals and in harnessing the full potential of these microbial cell factories for drug discovery and development.

References

An In-depth Technical Guide to the Mechanism of Action of Leucomycin A5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A5, a prominent member of the leucomycin complex of 16-membered macrolide antibiotics, exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. This technical guide delineates the molecular mechanism of action of this compound, drawing upon the established understanding of macrolide antibiotics and available data on closely related compounds. The primary molecular target is the 50S subunit of the bacterial ribosome, where this compound binds within the nascent peptide exit tunnel (NPET). This interaction sterically hinders the progression of the elongating polypeptide chain, leading to a premature dissociation of peptidyl-tRNA and subsequent cessation of protein synthesis. This guide provides a detailed overview of the binding site, the consequences of binding, and standardized experimental protocols for elucidating these mechanisms.

Introduction

This compound is a natural product of Streptomyces kitasatoensis and is a major, potent component of the leucomycin complex.[1] Like other macrolide antibiotics, it is a crucial tool in combating bacterial infections. Understanding its precise mechanism of action is paramount for optimizing its clinical use, overcoming resistance, and guiding the development of novel derivatives. This document serves as a comprehensive resource for researchers, providing both the theoretical framework of this compound's activity and practical guidance for its investigation.

Molecular Mechanism of Action

The antibacterial activity of this compound stems from its ability to selectively inhibit protein synthesis in prokaryotic organisms.

Target: The Bacterial 50S Ribosomal Subunit

The primary molecular target of this compound is the large (50S) subunit of the bacterial ribosome.[2][3] The significant structural differences between bacterial (70S) and eukaryotic (80S) ribosomes afford macrolides their selective toxicity against bacteria.

Binding Site: The Nascent Peptide Exit Tunnel (NPET)

This compound binds to a specific site within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3] The NPET is a channel through which the newly synthesized polypeptide chain emerges from the ribosome. The binding site is predominantly composed of segments of the 23S rRNA, with ribosomal proteins playing a secondary, likely structural, role.[2] While the precise crystallographic structure of this compound bound to the ribosome is not publicly available, data from other macrolides, including the closely related carbomycin A, show that these molecules orient themselves within the tunnel, establishing interactions with specific nucleotide residues.[3][4] For instance, ribosomal protein L27 has been identified as a key component of the macrolide binding site.[4]

Inhibition of Polypeptide Elongation

Upon binding within the NPET, this compound acts as a steric blockade, physically obstructing the passage of the growing polypeptide chain.[2][3] This interference prevents the nascent peptide from extending beyond a few amino acids.

Promotion of Peptidyl-tRNA Dissociation

A critical consequence of this steric hindrance is the destabilization of the peptidyl-tRNA in the P-site of the ribosome. This leads to the premature dissociation of the incomplete polypeptide chain still attached to its tRNA molecule.[2] This "drop-off" of peptidyl-tRNA effectively terminates protein synthesis for that particular transcript.

The overall mechanism can be visualized as a multi-step process:

Quantitative Data

| Parameter | Description | Typical Macrolide Values | This compound (Specific Data Needed) |

| Kd | Dissociation constant; a measure of the affinity of the drug for the ribosome. A lower Kd indicates higher affinity. | nM to low µM range | Not Available |

| Ki | Inhibition constant; the concentration of inhibitor required to produce half-maximum inhibition. | nM to low µM range | Not Available |

| IC50 (Protein Synthesis) | Half-maximal inhibitory concentration for in vitro protein synthesis. | µg/mL to mg/L range[7] | Not Available |

| MIC | Minimum Inhibitory Concentration; the lowest concentration of the drug that prevents visible growth of a bacterium. | Varies by species (e.g., 512-1024 µg/mL for azithromycin against P. aeruginosa)[8] | Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Ribosome Binding Assays

These assays are designed to quantify the affinity of this compound for the bacterial ribosome.

This classic method relies on the retention of the ribosome-ligand complex on a filter.

Workflow:

Protocol:

-

Preparation of Ribosomes: Isolate 70S ribosomes and/or 50S subunits from a suitable bacterial strain (e.g., E. coli MRE600) by sucrose gradient centrifugation.

-

Radiolabeling of this compound: If a radiolabeled version is not commercially available, tritium ([³H]) or carbon-14 ([¹⁴C]) labeling can be achieved through custom synthesis.

-

Binding Reaction:

-

In a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT), incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound.

-

For competition assays, incubate a fixed concentration of ribosomes and radiolabeled this compound with increasing concentrations of unlabeled this compound.

-

Incubate at 37°C for a predetermined time to reach equilibrium (e.g., 30 minutes).

-

-

Filtration:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane (e.g., 0.45 µm pore size) under vacuum. Ribosomes and bound ligand will be retained, while unbound ligand will pass through.

-

Wash the filter with ice-cold binding buffer to remove non-specifically bound ligand.

-

-

Quantification:

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound ligand as a function of the free ligand concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a saturation binding isotherm.

-

In Vitro Protein Synthesis Inhibition Assay

This assay measures the functional consequence of this compound binding to the ribosome.

Workflow:

Protocol:

-

Reaction Setup:

-

Use a commercially available bacterial in vitro transcription-translation (IVTT) kit (e.g., from E. coli S30 extract).

-

The reaction mixture should contain the S30 extract, amino acids (including a radiolabeled amino acid like [³⁵S]-methionine or a fluorescent analog), an energy source, and a DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).

-

-

Inhibition:

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

-

-

Detection:

-

If using a radiolabeled amino acid, precipitate the synthesized proteins with trichloroacetic acid (TCA), collect the precipitate on a filter, and quantify the radioactivity.

-

If using a luciferase reporter, add the appropriate substrate and measure the resulting luminescence with a luminometer.

-

-

Data Analysis:

-

Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Protocol:

-

Preparation of Inoculum: Grow the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[9][10]

Conclusion

This compound is a classic macrolide antibiotic that functions by inhibiting bacterial protein synthesis. Its mechanism of action, centered on binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, is well-supported by extensive research on this class of antibiotics. While specific quantitative binding and inhibition data for this compound are not prevalent in the public domain, the experimental protocols provided in this guide offer a clear path for researchers to generate this critical information. A thorough understanding of its molecular interactions will continue to be invaluable for the development of next-generation antibiotics that can combat the growing threat of antimicrobial resistance.

References

- 1. toku-e.com [toku-e.com]

- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction of some macrolide antibiotics with the ribosome. Labeling of the binding site components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adhesive binding of rokitamycin to Staphylococcus aureus ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Implication of cohesive binding of a macrolide antibiotic, rokitamycin, to ribosomes from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Macrolides decrease the minimal inhibitory concentration of anti-pseudomonal agents against Pseudomonas aeruginosa from cystic fibrosis patients in biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idexx.dk [idexx.dk]

Leucomycin A5 molecular formula and weight

For Research & Development Professionals

This document provides core molecular data for Leucomycin A5, a major component of the leucomycin complex of macrolide antibiotics produced by Streptomyces kitasatoensis.[1][2] As one of the more potent metabolites in the complex, this compound is a subject of interest for antibacterial research.[1][2]

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and structural activity relationship (SAR) studies.

| Property | Value |

| Molecular Formula | C₃₉H₆₅NO₁₄[1][3][4][5][6] |

| Molecular Weight | 771.9 g/mol [3][5] |

| Alternate Names | Kitasamycin A5, Turimycin H4[4][6] |

| CAS Number | 18361-45-0[1][3][4][5][6] |

Experimental Methodologies

The determination of the molecular formula and weight for compounds like this compound typically involves a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: HRMS, often coupled with liquid chromatography (LC-MS), is used to determine the accurate mass of the molecule. This accurate mass allows for the calculation of the elemental composition, leading to the precise molecular formula.

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure. This confirms the connectivity of atoms derived from the molecular formula and establishes the compound's identity.

Note: The above are generalized protocols standard in natural product chemistry and are not derived from a specific cited experiment for this compound.

Data Visualization

The logical relationship between this compound and its core chemical identifiers is illustrated in the following diagram.

References

The Unseen Arsenal: A Technical Guide to the Biological Activity of Leucomycin A5 Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of the metabolites of Leucomycin A5, a potent macrolide antibiotic. This document delves into the quantitative antimicrobial data, detailed experimental protocols, and the intricate signaling pathways affected by these compounds, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound, also known as Josamycin, is a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis.[1][2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] Upon administration, this compound undergoes metabolic transformation, giving rise to several metabolites that retain microbiological activity. Understanding the biological profile of these metabolites is crucial for a complete comprehension of the drug's efficacy and potential interactions.

Metabolic Pathways of this compound

The primary metabolic transformations of this compound (Josamycin) in vivo involve hydroxylation and deacylation. The major identified metabolites are:

-

15-hydroxyjosamycin: Formed through hydroxylation of the lactone ring.

-

B'-hydroxyjosamycin: Results from hydroxylation of the isovaleryl side chain.

-

Deisovaleryl josamycin: A minor metabolite formed by the cleavage of the isovaleryl group.

These metabolic conversions are primarily carried out by hepatic enzymes. The resulting metabolites are known to be microbiologically active, contributing to the overall antibacterial effect of the parent drug.

Experimental Workflow for Metabolite Identification

The identification of this compound metabolites typically involves the following steps:

Caption: Workflow for the identification of this compound metabolites.

Quantitative Biological Activity

While the metabolites of this compound are established as being microbiologically active, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) values, for each individual metabolite are not extensively reported in publicly available literature. The majority of studies focus on the activity of the parent compound, Josamycin.

For reference, the following table summarizes the in vitro antimicrobial activity of this compound (Josamycin) against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.39 | [5] |

| Staphylococcus epidermidis | 0.39 | [5] |

| Streptococcus pneumoniae | 0.39 | [5] |

| Streptococcus pyogenes | 0.39 | [5] |

| Streptococcus agalactiae | 0.39 | [5] |

| Erythromycin-resistant S. aureus (57% of strains) | 2 | [3] |

Experimental Protocols

The determination of the antimicrobial activity of this compound and its metabolites is typically performed using standardized methods as outlined by clinical laboratory standards institutes.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

-

Preparation of Antimicrobial Solutions: A stock solution of the test compound (this compound or its metabolites) is prepared in a suitable solvent (e.g., DMSO, ethanol). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 colony-forming units (CFU)/mL).

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[6][7]

Protocol: Agar Dilution Method

-

Preparation of Agar Plates: A stock solution of the test compound is prepared and serial dilutions are made. Each dilution is incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.[8][9]

Signaling Pathway Interactions

Recent research has revealed that beyond their antibacterial effects, macrolides like this compound can modulate cellular processes in mammalian cells.

Inhibition of Oxidative Phosphorylation and Metabolic Shift

In mammalian cells, particularly cancer cell lines, Josamycin has been shown to impair mitochondrial function.[10] This involves the inhibition of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in mitochondria. As a consequence of this inhibition, cells undergo a metabolic shift towards glycolysis to meet their energy demands.[10]

References

- 1. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The pharmacokinetics of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. woah.org [woah.org]

- 10. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Leucomycin A5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of leucomycin A5, a 16-membered macrolide antibiotic. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design and synthesis of novel leucomycin derivatives with enhanced antimicrobial properties.

Core Structure-Activity Relationship Principles

This compound, a major component of the leucomycin complex produced by Streptomyces kitasatoensis, serves as a critical scaffold for the development of new antibacterial agents. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The antimicrobial potency and pharmacokinetic profile of this compound can be significantly modulated by chemical modifications at various positions of its macrolactone ring and sugar moieties.

Key SAR findings indicate that specific modifications can either enhance or diminish the antibacterial activity:

-

3"-O-Acylation: The introduction of an acyl group at the 3"-hydroxyl position of the mycaminose sugar has been shown to be a highly effective strategy for increasing the in vitro antibacterial activity of this compound. Notably, acylation with smaller, less bulky groups such as acetyl and propionyl groups results in a significant enhancement of potency.[1] The 3"-O-propionyl derivative, in particular, has demonstrated superior antibacterial activity and improved serum levels compared to the parent compound.[1][2]

-

C-3 and C-9 Hydroxyl Groups: In contrast to the beneficial effects of 3"-O-acylation, acylation of the hydroxyl groups at the C-3 and C-9 positions of the macrolactone ring leads to a reduction in antibacterial activity.[1] This suggests that these hydroxyl groups are crucial for maintaining the optimal conformation for ribosomal binding or for interactions with the bacterial cell envelope.

-

9-Position: Modification of the keto group at the 9-position has also been explored. The synthesis of 9-epi-leucomycin A5, where the stereochemistry at this position is inverted, resulted in a compound with antimicrobial activity that was either comparable to or slightly reduced than that of this compound, depending on the bacterial strain tested.[3]

The binding affinity of leucomycin derivatives to bacterial ribosomes, particularly those of Escherichia coli, generally correlates with their observed antimicrobial activity. This underscores the importance of maintaining a structural conformation that facilitates strong and specific interactions with the ribosomal target.

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various bacterial strains. This quantitative data provides a clear comparison of the impact of different structural modifications on antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of 3"-O-Acyl Derivatives of this compound

| Compound | Acyl Group | Staphylococcus aureus 209P | Streptococcus pyogenes S-23 | Bacillus subtilis ATCC 6633 | Escherichia coli NIHJ |

| This compound | - | 0.78 | 0.20 | 0.39 | >100 |

| Derivative 1 | Acetyl | 0.39 | 0.10 | 0.20 | >100 |

| Derivative 2 | Propionyl | 0.20 | 0.05 | 0.10 | >100 |

| Derivative 3 | n-Butyryl | 0.39 | 0.10 | 0.20 | >100 |

| Derivative 4 | iso-Butyryl | 0.78 | 0.20 | 0.39 | >100 |

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Other this compound Derivatives

| Compound | Modification | Staphylococcus aureus 209P | Staphylococcus epidermidis sp-al-1 | Streptococcus pyogenes N. Y. 5 |

| This compound | - | 0.78 | 0.39 | 0.10 |

| 9-epi-Leucomycin A5 | 9-epimer | 0.78 | 0.78 | 0.20 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis of 3"-O-Propionylthis compound

The synthesis of 3"-O-propionylthis compound involves a multi-step process that protects certain hydroxyl groups while selectively acylating the desired 3"-position.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Trimethylsilyl chloride

-

Propionyl chloride

-

Tribenzylamine

-

Methanol

-

Silica gel for chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

2'-O-Acetylation: this compound is first treated with acetic anhydride in pyridine to selectively acetylate the 2'-hydroxyl group of the mycarose sugar.

-

3,9-Di-O-Trimethylsilylation: The resulting 2'-O-acetyl-leucomycin A5 is then reacted with trimethylsilyl chloride in pyridine to protect the hydroxyl groups at the C-3 and C-9 positions of the macrolactone ring.

-

3"-O-Propionylation: The tertiary hydroxyl group at the 3"-position of the mycaminose sugar is subsequently acylated using propionyl chloride in the presence of tribenzylamine at an elevated temperature (e.g., 70°C).[2]

-

Deprotection: The trimethylsilyl protecting groups are removed by treatment with methanol, followed by the removal of the 2'-O-acetyl group under mild basic conditions to yield 3"-O-propionylthis compound.

-

Purification: The final product is purified by silica gel column chromatography.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Stock solutions of test compounds (this compound and its derivatives) in a suitable solvent (e.g., DMSO)

-

Positive control (bacterial growth without antibiotic)

-

Negative control (broth only)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of each test compound is prepared directly in the wells of the 96-well plate using MHB. The final volume in each well is typically 100 µL.

-

Inoculation: Each well (excluding the negative control) is inoculated with 5 µL of the standardized bacterial suspension, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound SAR studies.

Caption: Structure-Activity Relationship of this compound Modifications.

Caption: General Experimental Workflow for this compound SAR Studies.

References

In Vitro Activity of Individual Leucomycin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of individual Leucomycin analogues, a class of 16-membered macrolide antibiotics. This document summarizes quantitative antimicrobial susceptibility data, details key experimental protocols, and illustrates the underlying mechanism of action to support research and development in this area.

Quantitative In Vitro Activity of Leucomycin Analogues

The in vitro efficacy of Leucomycin analogues is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of prominent Leucomycin analogues against a range of clinically relevant bacterial pathogens.

Table 1: In Vitro Activity of Josamycin and Rokitamycin

| Bacterial Species | Josamycin (µg/mL) | Rokitamycin (µg/mL) |

| Staphylococcus aureus | 0.5 - >512[1][2] | 1 (MIC90)[3] |

| Streptococcus pneumoniae | ≤0.06 - >512[1][2] | 0.03 - 0.5[3] |

| Streptococcus pyogenes | - | 0.5[4] |

| Escherichia coli | -[1] | - |

Table 2: In Vitro Activity of Midecamycin, Spiramycin, and Tylosin

| Bacterial Species | Midecamycin (µg/mL) | Spiramycin (µg/mL) | Tylosin (µg/mL) |

| Staphylococcus aureus | - | 0.031 - 0.063[5] | ≥256 (resistant)[6] |

| Streptococcus pneumoniae | - | - | 0.125 - 64[7] |

| Streptococcus pyogenes | - | - | - |

| Haemophilus influenzae | <3.1[8] | - | - |

| Mycoplasma hyopneumoniae | - | - | 0.015 - 0.3[7] |

Experimental Protocols for In Vitro Susceptibility Testing

The determination of MIC values for Leucomycin analogues is crucial for assessing their antibacterial potency. The following are detailed methodologies for two standard in vitro susceptibility testing methods: broth microdilution and agar dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Broth Microdilution Method

This method involves testing the susceptibility of bacteria to various concentrations of antibiotics in a liquid growth medium in a 96-well microtiter plate.

Workflow for Broth Microdilution

Detailed Steps:

-

Preparation of Bacterial Inoculum: From a fresh culture, select well-isolated colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[12]

-

Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of the Leucomycin analogue in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Dilute the standardized bacterial inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[12]

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[12]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[12]

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium, onto which the bacterial inoculum is then spotted.

Workflow for Agar Dilution

Detailed Steps:

-

Preparation of Antibiotic-Containing Agar Plates: Prepare serial dilutions of the Leucomycin analogue and add them to molten Mueller-Hinton Agar. Pour the agar into sterile petri dishes and allow them to solidify.[13][14]

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension. The final inoculum applied to the agar surface should be approximately 10^4 CFU per spot.[13]

-

Inoculation: Using a multipoint inoculator or a pipette, spot the bacterial inoculum onto the surface of the agar plates.[13]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[13]

-

MIC Determination: After incubation, examine the plates for the presence of bacterial colonies at the inoculation spots. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[13]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Leucomycin analogues, like other 16-membered macrolides, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[5][7] They specifically target the 50S subunit of the bacterial ribosome.

The binding of Leucomycin analogues occurs within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[15][16] This binding site is primarily composed of segments of the 23S ribosomal RNA (rRNA), particularly domain V.[17][18] Key nucleotide residues, such as A2058 and A2059, are crucial for this interaction.[19]

By binding to the NPET, Leucomycin analogues partially occlude the tunnel, which sterically hinders the elongation of the nascent polypeptide chain.[15][20] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein synthesis and inhibiting bacterial growth.[21]

References

- 1. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. Antibacterial activity of rokitamycin compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. toku-e.com [toku-e.com]

- 6. researchgate.net [researchgate.net]

- 7. toku-e.com [toku-e.com]

- 8. MICRONAUT-S Pneumococci & Haemophilus MIC | Bruker [bruker.com]

- 9. journals.asm.org [journals.asm.org]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Agar dilution - Wikipedia [en.wikipedia.org]

- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. 23S ribosomal RNA - Wikipedia [en.wikipedia.org]

- 19. The structural basis of macrolide-ribosome binding assessed using mutagenesis of 23S rRNA positions 2058 and 2059 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solubility of Leucomycin A5

Introduction

Leucomycin A5 is a prominent macrolide antibiotic, a major component of the leucomycin complex produced by Streptomyces kitasatoensis.[1][2] As a member of the macrolide family, its antibacterial activity is of significant interest in both veterinary and research applications, targeting a range of Gram-positive bacteria and some Gram-negative cocci.[1][3] Understanding the solubility of this compound in various solvents is critical for the preparation of stock solutions, formulation development, and in vitro/in vivo assay design. This document provides a summary of the known solubility characteristics of this compound, a detailed protocol for experimental solubility determination, and a diagram illustrating its mechanism of action.

Physicochemical Properties of this compound

-

Molecular Formula: C₃₉H₆₅NO₁₄[1]

Solubility Data

Quantitative public data on the precise solubility of this compound (e.g., in mg/mL) is limited. However, qualitative descriptions from various suppliers and monographs provide a strong indication of its solubility profile. The following table summarizes the available information. For experimental purposes, it is always recommended to perform a solubility test to determine the exact concentration achievable in a specific solvent lot and under specific laboratory conditions (e.g., temperature, pH).

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility Description | Reference |

| Organic Solvents | ||

| Acetonitrile | Very Soluble | [5] |

| Dimethylformamide (DMF) | Soluble | [1][2][3][6][7] |

| Dimethyl sulfoxide (DMSO) | Soluble | [1][2][3][6][7] |

| Ethanol | Soluble / Very Soluble | [1][2][3][5][6][7] |

| Methanol | Soluble / Very Soluble | [1][2][3][5][6][7] |

| Aqueous Solvents | ||

| Water | Limited / Practically Insoluble | [1][2][3][5][6] |

Note: A commercially available solution of this compound in acetonitrile has a concentration of 1000 µg/mL, confirming solubility at this level.[8]

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound powder (purity >95%)

-

Solvents of interest (e.g., DMSO, Ethanol, Water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (UV)

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of Saturated Solutions: a. Weigh out an excess amount of this compound powder (e.g., 10 mg) into several vials. b. Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial. c. Tightly cap the vials and vortex vigorously for 2 minutes to facilitate initial dissolution. d. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). e. Equilibrate the samples for a sufficient period (e.g., 24 hours) to ensure the solution reaches saturation. Continuous gentle agitation is recommended.

-

Sample Processing: a. After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution. b. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. c. Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Quantitative Analysis (HPLC): a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by injecting the standards into the HPLC system and plotting the peak area against concentration. c. Dilute the supernatant sample with the solvent to a concentration that falls within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC and record the peak area. e. Calculate the concentration of this compound in the diluted sample using the calibration curve. f. Multiply the result by the dilution factor to determine the concentration in the original saturated supernatant. This value represents the solubility of this compound in that solvent at the specified temperature.

Expected Outcome: A quantitative solubility value, typically expressed in mg/mL or mM.

Below is a graphical representation of the experimental workflow for determining solubility.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome.

Key Steps in the Mechanism of Action:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center.

-

Blockage of the Exit Tunnel: This binding physically obstructs the polypeptide exit tunnel, through which nascent (newly synthesized) peptide chains emerge from the ribosome.

-

Inhibition of Translocation/Translation Elongation: The blockage prevents the elongation of the polypeptide chain beyond a few amino acids. This leads to the premature dissociation of the incomplete peptide from the ribosome.

-

Cessation of Protein Synthesis: The overall effect is the termination of bacterial protein synthesis, which inhibits bacterial growth and replication.

The following diagram illustrates this inhibitory mechanism.

References

Application Notes and Protocols for the Isolation of Leucomycin A5 from Streptomyces kitasatoensis

Introduction

Leucomycin A5 is a potent macrolide antibiotic belonging to the kitasamycin complex, which is produced by the fermentation of Streptomyces kitasatoensis.[1][2] This complex consists of several related compounds, with this compound being one of the major and more potent metabolites.[1][2] These application notes provide a detailed protocol for the isolation and purification of this compound from Streptomyces kitasatoensis culture, tailored for researchers, scientists, and drug development professionals. The methodology encompasses fermentation, extraction, and chromatographic purification, culminating in a high-purity product.

Overview of the Isolation Process

The isolation of this compound is a multi-step process that begins with the cultivation of Streptomyces kitasatoensis under conditions optimized for the production of the leucomycin complex. The addition of specific precursors to the fermentation medium can significantly enhance the yield of the desired A4 and A5 components. Following fermentation, the leucomycin complex is extracted from the culture broth using an organic solvent. The crude extract is then subjected to chromatographic purification to isolate this compound from other components of the complex. The purity of the final product is assessed using high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize the expected yields and purity of this compound at various stages of the isolation process. These values are representative and may vary depending on the specific fermentation conditions and the efficiency of the extraction and purification steps.

| Parameter | Value | Reference |

| Fermentation Titer | ||

| Total Kitasamycin Complex | 12,758 U/mL (with 0.48% ethyl acetate) | |

| This compound in Complex | 40-70% | [3] |

| Extraction Efficiency | ||

| Solvent Extraction Recovery | >90% (estimated) | |

| Purification | ||

| Final Purity (by HPLC) | >98% | [1] |

Experimental Protocols

Fermentation of Streptomyces kitasatoensis

This protocol describes the cultivation of Streptomyces kitasatoensis for the production of the leucomycin complex, with an enrichment of this compound.

1.1. Materials

-

Streptomyces kitasatoensis (e.g., NRRL 2486)

-

Seed culture medium (e.g., Tomato paste-oatmeal agar)

-

Production medium (see table below)

-

L-Valine

-

Shaker incubator

-

Fermenter (optional, for large-scale production)

1.2. Production Medium Composition

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Peptone | 5.0 |

| Meat Extract | 5.0 |

| Dry Yeast | 3.0 |

| Sodium Chloride (NaCl) | 5.0 |

| Calcium Carbonate (CaCO₃) | 3.0 |

| L-Valine | 5.0 - 10.0 |

1.3. Protocol

-

Prepare a seed culture of S. kitasatoensis by inoculating a suitable agar medium and incubating at 28-30°C for 7-10 days.

-

Inoculate a seed flask containing the production medium with a spore suspension from the agar plate.

-

Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

-

Transfer the seed culture to the production fermenter containing the production medium supplemented with L-valine (5-10 g/L) to direct biosynthesis towards Leucomycin A4 and A5.[4] The inoculum volume should be 5-10% of the production medium volume.

-

Carry out the fermentation at 25-30°C for 6-8 days.[4] Maintain the pH between 7.0 and 7.6.

-

Monitor the production of leucomycin periodically by taking samples and analyzing them by TLC or HPLC.

Extraction of Leucomycin Complex

This protocol details the extraction of the leucomycin complex from the fermentation broth.

2.1. Materials

-

Fermentation broth

-

Ethyl acetate

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

2.2. Protocol

-

At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Adjust the pH of the supernatant to 8.5-9.0 with NaOH solution.

-

Extract the supernatant twice with an equal volume of ethyl acetate.[4]

-

Combine the ethyl acetate extracts and wash with a small volume of distilled water.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Concentrate the extract to dryness under reduced pressure using a rotary evaporator to obtain the crude leucomycin complex.

Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of this compound from the crude extract using silica gel chromatography. For higher purity, a preparative HPLC system is recommended.

3.1. Materials

-

Crude leucomycin complex

-

Silica gel (for column chromatography)

-

Solvent system (e.g., chloroform:methanol:acetic acid:water)[4]

-

Glass column for chromatography

-

Fraction collector

-

TLC plates and developing chamber

-

UV lamp for visualization

3.2. Protocol

-

Prepare a silica gel column using a suitable solvent as the mobile phase.

-

Dissolve the crude leucomycin extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the solvent system. A gradient elution may be necessary to achieve good separation.

-

Collect fractions and monitor the separation using TLC. The TLC can be developed in a solvent mixture of chloroform, methanol, acetic acid, and water (79:11:8:2).[4]

-

Combine the fractions containing pure this compound, as determined by comparison with a reference standard on TLC.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

For final high-purity polishing, a preparative HPLC system can be employed.

Analysis of this compound by HPLC

This protocol is for the analytical determination of the purity of the isolated this compound.

4.1. Materials

-

Purified this compound

-

This compound reference standard

-

Acetonitrile

-

Ammonium acetate

-

Phosphoric acid

-

HPLC system with a UV detector

-

C8 (octylsilanized silica gel) column (e.g., 4.6 mm x 150 mm, 5 µm)

4.2. HPLC Conditions

| Parameter | Condition |

| Column | Octylsilanized silica gel (C8), 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile, methanol, and ammonium acetate buffer (pH 5.5) (50:580:370 v/v/v) |

| Flow Rate | Adjusted so that the retention time of this compound is about 8 minutes |

| Column Temperature | 40°C |

| Detection | UV at 232 nm |

| Injection Volume | 5 µL |

4.3. Protocol

-

Prepare the mobile phase by mixing acetonitrile, methanol, and an ammonium acetate buffer (pH adjusted to 5.5 with phosphoric acid) in the specified ratio.[3]

-

Dissolve the purified this compound and a reference standard in diluted acetonitrile to a known concentration (e.g., 1 mg/mL).[3]

-

Set up the HPLC system with the specified conditions.

-

Inject the standard and sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the purity of the isolated this compound by the area percentage method.

Visualizations

Caption: Workflow for the isolation of this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the isolation of this compound from Streptomyces kitasatoensis. By following these procedures, researchers can obtain high-purity this compound suitable for further scientific investigation and drug development. The key to a successful isolation is the careful optimization of the fermentation conditions to maximize the production of the target compound and the meticulous execution of the extraction and purification steps.

References

- 1. toku-e.com [toku-e.com]

- 2. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

Leucomycin A5: Preparation and Storage of Stock Solutions for Research Applications

Introduction

Leucomycin A5 is a macrolide antibiotic, a major component of the leucomycin complex produced by Streptomyces kitasatoensis.[1] It is a potent inhibitor of bacterial protein synthesis and is active against a range of Gram-positive and some Gram-negative bacteria. This document provides detailed protocols for the preparation and storage of this compound stock solutions for use in research and drug development applications.

Physicochemical Properties and Solubility

Proper preparation of a stock solution begins with an understanding of the physicochemical properties of the compound. This compound is a white to off-white powder.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₅NO₁₄ | [1] |

| Molecular Weight | 771.93 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Storage of Solid | -20°C | [1] |

This compound exhibits good solubility in several organic solvents but has limited solubility in water.[1] The choice of solvent is critical for preparing a stable and effective stock solution.

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | 110 mg/mL | Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic.[2] |

| Ethanol | Soluble | Specific quantitative data not readily available. |

| Methanol | Soluble | Specific quantitative data not readily available. |

| DMF (Dimethylformamide) | Soluble | Specific quantitative data not readily available. |

| Acetonitrile | A commercial stock solution is available at 1 mg/mL. | [3] |

| Water | Limited solubility | [1] |

Note: For the related macrolide antibiotic Josamycin, solubility is reported as approximately 25 mg/mL in ethanol and DMF, and 15 mg/mL in DMSO. This may serve as a rough estimate for this compound.[4]

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications and allows for easy dilution to working concentrations.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

-

Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 20-100 µL) in polypropylene tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

-

Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

Note on Sterilization: Stock solutions prepared in 100% DMSO or ethanol generally do not require filter sterilization. If dilution into an aqueous buffer is performed before storage, filter sterilization using a 0.22 µm syringe filter is recommended.

Storage and Stability

Proper storage is crucial to maintain the bioactivity of the this compound stock solution.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | Ensures long-term stability and prevents degradation. |

| Aliquoting | Store in single-use aliquots | Minimizes repeated freeze-thaw cycles which can lead to degradation of the compound. |

| Light Exposure | Store protected from light (e.g., in an opaque box or wrapped in foil) | While not explicitly stated for this compound, many antibiotics are light-sensitive. |

| Container Type | Polypropylene tubes | Minimizes adsorption of the compound to the container surface. |

Application Notes

This compound is primarily used as an antibacterial agent in research. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Working Concentrations:

The optimal working concentration of this compound will vary depending on the specific application and the bacterial species being tested. The Minimum Inhibitory Concentration (MIC) is a key parameter to consider.

| Bacterial Type | Reported MIC Range |

| Gram-positive and Gram-negative bacteria | 0.04 - 0.8 µg/mL |

| Penicillin-susceptible and -resistant S. pyogenes | 0.8 and 3.2 µg/mL, respectively |

| S. faecalis | 0.8 µg/mL |

K. pneumoniae, S. typhimurium, and E. coli are reported to be less susceptible, with MICs ranging from 5 to >10 µg/mL.[7]

Preparation of Working Solutions:

To prepare a working solution, the stock solution should be diluted in the appropriate cell culture medium or buffer. For example, to prepare a 1 µg/mL working solution from a 10 mg/mL stock solution, a 1:10,000 dilution is required. This can be achieved through serial dilutions. It is recommended to prepare working solutions fresh for each experiment.

Visualizing the Workflow

The following diagram illustrates the workflow for the preparation and storage of a this compound stock solution.

Caption: Workflow for this compound stock solution preparation and storage.

References

- 1. toku-e.com [toku-e.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. zeptometrix.com [zeptometrix.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS 18361-45-0 | Cayman Chemical | Biomol.de [biomol.com]

Application Notes and Protocols for the Experimental Use of Leucomycin A5 in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Leucomycin A5, a potent 16-membered macrolide antibiotic. This document includes its mechanism of action, protocols for antimicrobial susceptibility testing, and an exploration of its potential effects on bacterial signaling, supported by quantitative data and visual diagrams.

Introduction to this compound

This compound is a prominent and highly active component of the leucomycin complex, which is produced by the bacterium Streptomyces kitasatoensis. As a member of the macrolide class of antibiotics, this compound is particularly effective against a wide spectrum of Gram-positive bacteria, as well as certain Gram-negative cocci, leptospira, and mycoplasma.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, a hallmark of macrolide antibiotics.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 18361-45-0 | [1] |

| Molecular Formula | C₃₉H₆₅NO₁₄ | [1] |

| Molecular Weight | 771.93 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Purity | >95% (HPLC) | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited solubility in water. | [1][2] |

| Storage | -20°C | [1] |

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, obstructing the exit tunnel for the nascent polypeptide chain. This action effectively halts protein synthesis, thereby inhibiting bacterial growth and replication.[3][4]

Mechanism of action of this compound.

Antimicrobial Spectrum and Activity

While comprehensive quantitative data for this compound is limited in publicly available literature, its close structural and functional relationship with other 16-membered macrolides, such as Josamycin, provides valuable comparative insights into its expected antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Josamycin against a range of clinically relevant bacteria.

| Bacterial Species | MIC Range (µg/mL) for Josamycin | Reference |

| Staphylococcus aureus | 1 | [5] |

| Streptococcus pneumoniae | 0.03 - 0.12 | [5] |

| Streptococcus pyogenes | 0.03 - 0.12 | [5] |

| Enterococcus spp. | 0.5 - 2 | [5] |

| Bacteroides fragilis | Similar to Clindamycin | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a target bacterial strain using the broth microdilution method.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile pipette tips and multichannel pipettor

-

Incubator (35°C ± 2°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve a starting concentration for serial dilutions.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-